molecular formula C46H66N14O11S2 B3062957 Vdavp CAS No. 52049-52-2

Vdavp

Cat. No.: B3062957
CAS No.: 52049-52-2
M. Wt: 1055.2 g/mol
InChI Key: JITASQOSGITBPR-FMCGBTBPSA-N
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Description

[Val4]AVP, also known as 4-Val-arginine vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a neurohypophysial hormone involved in the regulation of water retention and blood pressure. [Val4]AVP is designed to mimic the biological activity of natural arginine vasopressin, with modifications to enhance its stability and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Val4]AVP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of [Val4]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

[Val4]AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, selectivity, and biological activity. These modifications can improve the therapeutic potential of [Val4]AVP .

Scientific Research Applications

[Val4]AVP has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating water balance and blood pressure.

    Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and vasodilatory shock.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

[Val4]AVP exerts its effects by binding to vasopressin receptors, primarily the V1a, V1b, and V2 receptors. The binding of [Val4]AVP to these receptors activates intracellular signaling pathways, including the phospholipase C (PLC) pathway and the cyclic adenosine monophosphate (cAMP) pathway. These pathways lead to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of [Val4]AVP

[Val4]AVP is unique due to its specific amino acid substitution at position 4, which enhances its stability and selectivity for vasopressin receptors. This modification allows [Val4]AVP to retain the biological activity of natural arginine vasopressin while improving its therapeutic potential .

Properties

CAS No.

52049-52-2

Molecular Formula

C46H66N14O11S2

Molecular Weight

1055.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1

InChI Key

JITASQOSGITBPR-FMCGBTBPSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Key on ui other cas no.

52049-52-2

sequence

CYFVNCPRG

Synonyms

4-Val-argipressin
arginine vasopressin, Val(4)-
argipressin, Val(4)-
argipressin, Val(4)-, (L-Val-L-Arg)-isomer
argipressin, valine(4)-
VDAVP

Origin of Product

United States

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